molecular formula C11H15N3O4 B6611548 N'-(3-nitrophenyl)(tert-butoxy)carbohydrazide CAS No. 166974-77-2

N'-(3-nitrophenyl)(tert-butoxy)carbohydrazide

Cat. No. B6611548
CAS RN: 166974-77-2
M. Wt: 253.25 g/mol
InChI Key: GZNVLFZCNZCRQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Nitrophenyl)(tert-butoxy)carbohydrazide (NPCB) is a versatile compound with a wide range of applications in organic and medicinal chemistry. It is a stable, colorless crystalline solid that can be synthesized from various starting materials. NPCB has been used in the synthesis of heterocyclic compounds, organic acids, and other compounds with potential medicinal applications. It has also been used to synthesize compounds for use in drug delivery, drug targeting, and other biomedical applications.

Scientific Research Applications

N'-(3-nitrophenyl)(tert-butoxy)carbohydrazide has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and drug delivery. It has been used in the synthesis of heterocyclic compounds, organic acids, and other compounds with potential medicinal applications. It has also been used to synthesize compounds for use in drug delivery, drug targeting, and other biomedical applications.

Mechanism of Action

N'-(3-nitrophenyl)(tert-butoxy)carbohydrazide is a useful reagent for organic synthesis due to its ability to act as a nucleophile in certain reactions. In particular, N'-(3-nitrophenyl)(tert-butoxy)carbohydrazide can react with aldehydes and ketones in the presence of a base, such as sodium hydroxide, to form a substituted hydrazone. The reaction is highly selective, and can be used to synthesize a variety of compounds.
Biochemical and Physiological Effects
N'-(3-nitrophenyl)(tert-butoxy)carbohydrazide has not been extensively studied for its biochemical and physiological effects. It is not known to have any direct effects on humans or animals. However, some of the compounds synthesized using N'-(3-nitrophenyl)(tert-butoxy)carbohydrazide have been studied for their potential therapeutic effects.

Advantages and Limitations for Lab Experiments

N'-(3-nitrophenyl)(tert-butoxy)carbohydrazide is a useful reagent for organic synthesis due to its ease of use, stability, and selectivity. It is relatively inexpensive and can be stored for long periods of time without decomposing. However, it is somewhat toxic and should be handled with care.

Future Directions

N'-(3-nitrophenyl)(tert-butoxy)carbohydrazide has a wide range of potential applications in organic and medicinal chemistry. Future research should focus on developing new methods for synthesizing compounds using N'-(3-nitrophenyl)(tert-butoxy)carbohydrazide and exploring its potential therapeutic applications. Additionally, further research should be conducted to better understand the biochemical and physiological effects of N'-(3-nitrophenyl)(tert-butoxy)carbohydrazide and its derivatives.

Synthesis Methods

N'-(3-nitrophenyl)(tert-butoxy)carbohydrazide can be synthesized from 3-nitrophenol and tert-butyl alcohol in a two-step process. In the first step, the 3-nitrophenol is reacted with tert-butyl alcohol in the presence of a base, such as sodium hydroxide, to form the intermediate 3-nitrophenyl tert-butyl ether. In the second step, the intermediate is reacted with hydrazine to form N'-(3-nitrophenyl)(tert-butoxy)carbohydrazide. The reaction is typically carried out in an organic solvent, such as dimethyl sulfoxide, and can be carried out at room temperature.

properties

IUPAC Name

tert-butyl N-(3-nitroanilino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13-12-8-5-4-6-9(7-8)14(16)17/h4-7,12H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNVLFZCNZCRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butoxycarbonyl-2-(3-nitrophenyl)hydrazine

CAS RN

166974-77-2
Record name N'-(3-nitrophenyl)(tert-butoxy)carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.